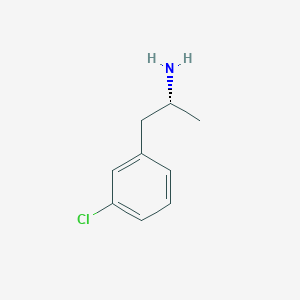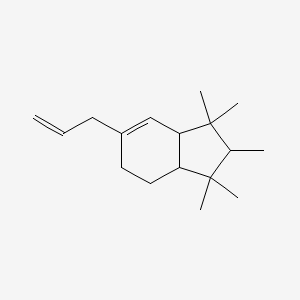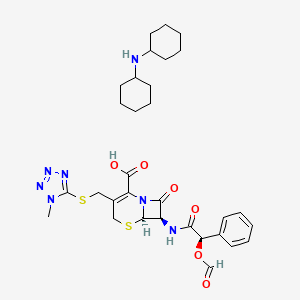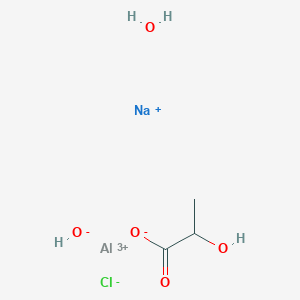![molecular formula C19H15NNa2O5 B12772666 disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene CAS No. 72829-00-6](/img/structure/B12772666.png)
disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer is a complex organic compound with significant applications in various fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer typically involves the polymerization of ethenylbenzene (styrene) with N-(4-carboxyphenyl)-3-carboxy-2-propenamide. The reaction is carried out under controlled conditions, often using free radical polymerization techniques. The presence of disodium salt enhances the solubility of the polymer in aqueous solutions, making it easier to handle and process.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under specific temperature and pressure conditions. Catalysts and initiators are used to control the polymerization process, ensuring a high yield and consistent quality of the final product. The polymer is then purified and processed into various forms, such as films, coatings, or powders, depending on its intended application.
化学反応の分析
Types of Reactions
Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, which can modify the polymer’s properties.
Substitution: The aromatic rings in the polymer can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions to achieve the desired reduction.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or nitro groups, into the polymer structure.
科学的研究の応用
Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer has a wide range of applications in scientific research:
Chemistry: The polymer is used as a precursor for the synthesis of other complex molecules and materials. Its unique structure allows for various chemical modifications, making it a valuable tool in synthetic chemistry.
Biology: In biological research, the polymer can be used to create biocompatible materials for drug delivery systems, tissue engineering, and biosensors.
Medicine: The polymer’s biocompatibility and functionalizability make it suitable for medical applications, such as in the development of medical implants, wound dressings, and diagnostic devices.
Industry: Industrial applications include its use as a coating material, adhesive, and in the production of high-performance composites. Its thermal stability and mechanical properties make it ideal for use in harsh environments.
作用機序
The mechanism by which Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer exerts its effects depends on its specific application
Chemical Interactions: The polymer can form covalent or non-covalent bonds with other molecules, leading to changes in their chemical properties.
Biological Interactions: In biological systems, the polymer can interact with cellular components, such as proteins and nucleic acids, influencing cellular processes and functions.
Physical Interactions: The polymer’s physical properties, such as its thermal stability and mechanical strength, play a crucial role in its performance in industrial applications.
類似化合物との比較
Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer can be compared with other similar compounds, such as:
Poly(styrene-co-maleic anhydride): This polymer has similar applications but lacks the carboxyphenyl groups, which can limit its functionality.
Poly(acrylic acid): While this polymer has carboxyl groups, it does not have the aromatic structure of ethenylbenzene, resulting in different chemical and physical properties.
Poly(vinyl alcohol): This polymer is used in similar applications but has different solubility and mechanical properties due to the absence of aromatic rings.
The unique combination of ethenylbenzene and carboxyphenyl groups in Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer provides it with distinct properties that make it suitable for a wide range of applications.
特性
CAS番号 |
72829-00-6 |
|---|---|
分子式 |
C19H15NNa2O5 |
分子量 |
383.3 g/mol |
IUPAC名 |
disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene |
InChI |
InChI=1S/C11H9NO5.C8H8.2Na/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17;1-2-8-6-4-3-5-7-8;;/h1-6H,(H,12,13)(H,14,15)(H,16,17);2-7H,1H2;;/q;;2*+1/p-2/b6-5+;;; |
InChIキー |
JNXVTADZCKOUEZ-FWMLTEASSA-L |
異性体SMILES |
C=CC1=CC=CC=C1.C1=CC(=CC=C1C(=O)[O-])NC(=O)/C=C/C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C=CC1=CC=CC=C1.C1=CC(=CC=C1C(=O)[O-])NC(=O)C=CC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)


![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)









